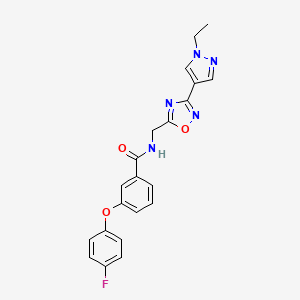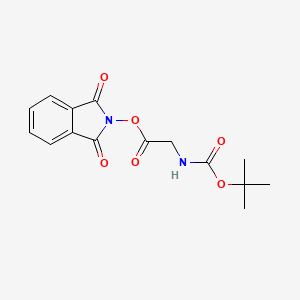
N1-イソブチル-N2-((1-メチルピペリジン-4-イル)メチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with a molecular formula of C13H25N3O2 and a molecular weight of 255362 This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds
科学的研究の応用
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of isobutylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxalamide bond.
Industrial Production Methods
In an industrial setting, the production of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.
作用機序
The mechanism of action of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- N1-isobutyl-N2-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the oxalamide group. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)8-14-12(17)13(18)15-9-11-4-6-16(3)7-5-11/h10-11H,4-9H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKUALWCUBBLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2545566.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)
![1-(2-hydroxyethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545571.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)


![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)
